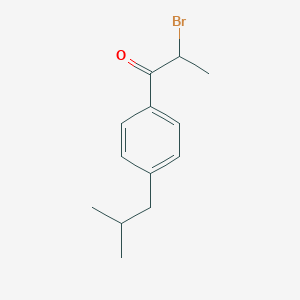

2-Bromo-1-(4-isobutylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(4-isobutylphenyl)propan-1-one is an organic compound with the molecular formula C13H17BrO It is a brominated derivative of propiophenone and is characterized by the presence of a bromine atom at the alpha position of the carbonyl group and an isobutyl group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-isobutylphenyl)propan-1-one typically involves the bromination of 1-(4-isobutylphenyl)propan-1-one. One common method is the reaction of 1-(4-isobutylphenyl)propan-1-one with bromine in the presence of a catalyst such as copper(II) bromide in chloroform or ethyl acetate. The reaction is usually carried out under heating conditions for a few hours to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(4-isobutylphenyl)propan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, usually in acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted derivatives where the bromine atom is replaced by the nucleophile.

Reduction: Formation of 1-(4-isobutylphenyl)propan-1-ol.

Oxidation: Formation of 1-(4-isobutylphenyl)propanoic acid or other oxidized derivatives.

Applications De Recherche Scientifique

2-Bromo-1-(4-isobutylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(4-isobutylphenyl)propan-1-one depends on its specific application

Molecular Targets: The bromine atom and carbonyl group can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds.

Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, or signal transduction, depending on its specific interactions with biological targets.

Comparaison Avec Des Composés Similaires

2-Bromo-1-(4-isobutylphenyl)propan-1-one can be compared with other brominated derivatives of propiophenone:

2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an isobutyl group, which may affect its reactivity and biological activity.

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains additional methyl groups on the phenyl ring, potentially altering its chemical properties and applications.

3-Bromo-1-(4-bromophenyl)propan-1-one: Has an additional bromine atom on the phenyl ring, which may enhance its reactivity in certain chemical reactions.

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Activité Biologique

2-Bromo-1-(4-isobutylphenyl)propan-1-one, also known by its CAS number 80336-64-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H17BrO

- Molecular Weight : 269.18 g/mol

- Appearance : White solid

- Density : Approximately 1.1 g/cm³

- Boiling Point : 293.1 °C

Synthesis

The synthesis of this compound typically involves the bromination of 4-isobutylpropiophenone using brominating agents such as copper(II) bromide in organic solvents like chloroform or ethyl acetate. The reaction conditions usually require heating for optimal yield, which can be around 88% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated an IC50 value of approximately 5 µM against these cell lines, suggesting potent anti-proliferative effects .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been assessed for anti-inflammatory effects. In vitro studies using Caco-2 cells showed a reduction in the secretion of interleukin-8 (IL-8), a pro-inflammatory cytokine, when treated with this compound. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a comparative study involving various derivatives of propanones, this compound was evaluated alongside ibuprofen derivatives. The findings indicated that the brominated compound exhibited superior anticancer activity compared to simpler alkyl derivatives, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Mechanistic Insights

Another study explored the mechanism of action behind the anticancer effects of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, thereby leading to cell death and reduced tumor growth in animal models .

Propriétés

IUPAC Name |

2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGMFVCPJFHTRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.